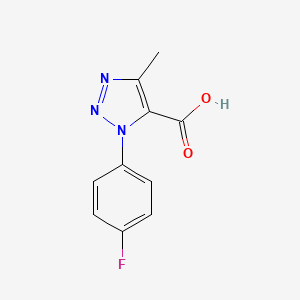

1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid

CAS No.: 1182710-60-6

Cat. No.: VC12018676

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1182710-60-6 |

|---|---|

| Molecular Formula | C10H8FN3O2 |

| Molecular Weight | 221.19 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |

| Standard InChI Key | MNERPFROZNBSII-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O |

| Canonical SMILES | CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, reflects its triazole ring substitutions. Its molecular formula is C₁₁H₁₀FN₃O₂, with a molar mass of 235.21 g/mol . The structure comprises:

-

A 1,2,3-triazole ring (positions 1–3).

-

A 4-fluorophenyl group at position 1.

-

A methyl group at position 4.

-

A carboxylic acid group at position 5.

The fluorine atom on the phenyl ring enhances electronegativity, influencing the compound’s solubility and reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation .

Synthesis and Functionalization Strategies

Cycloaddition Approaches

-

Pre-functionalized building blocks: Reacting 4-fluoroaryl azides with methyl-bearing alkynes under CuAAC conditions could yield 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole. Subsequent carboxylation at position 5 via lithiation and CO₂ quenching may introduce the carboxylic acid group .

-

Post-functionalization: Starting with 1-(4-fluorophenyl)-1H-1,2,3-triazole, directed ortho-metalation (DoM) using LDA or n-BuLi at low temperatures (-78°C) enables regioselective methylation and carboxylation. For example, lithiation at position 5 followed by trapping with methyl iodide and CO₂ could yield the target compound .

Example Protocol (Hypothetical)

-

Step 1: Synthesize 1-(4-fluorophenyl)-1H-1,2,3-triazole via CuAAC between 4-fluoroazidobenzene and propiolic acid.

-

Step 2: Dissolve the triazole in THF, cool to -78°C, and add LDA to deprotonate position 5.

-

Step 3: Introduce methyl iodide to alkylate position 4, followed by CO₂ gas to carboxylate position 5.

-

Step 4: Acidify the mixture to precipitate the carboxylic acid derivative .

Physicochemical Properties

Predicted and Experimental Data

While direct data for this compound is scarce, analogous triazoles exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume